molecular formula C10H16O3 B13178886 Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13178886
M. Wt: 184.23 g/mol
InChI Key: ALSIOHIEUCNNLE-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused oxirane (epoxide) ring and a hexane backbone. Its structure includes a carboxylate ester group at position 2 and three methyl substituents at positions 2, 5, and 5. Spirocyclic compounds are valued in medicinal and synthetic chemistry for their conformational rigidity and bioactivity, though substituent patterns critically influence their behavior .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)5-10(6-8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

ALSIOHIEUCNNLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of various structural isomers and derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spiro-connected oxirane ring and the stability of the resulting products.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following spiro[2.3]hexane derivatives are structurally related to the target compound (Table 1):

Table 1. Key Structural Analogs from Literature

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Reference
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate - C₉H₁₃ClO₃ ~204.65 2-Cl, 4,5-diCH₃
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 1697809-56-5 C₈H₁₂O₃ 156.18 5-CH₃
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate - C₈H₁₂O₃ 156.18 5-OH
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid 2303040-09-5 C₇H₈F₂O₂ 162.13 5,5-diF
1-Oxaspiro[2.3]hexane-5-carboxylic acid, methyl ester 175881-34-2 C₇H₁₀O₃ 142.15 No substituents
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 73039-87-9 C₈H₁₂O₃ 156.18 2-CH₃
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (hypothetical formula: C₉H₁₄O₃; MW ~170.2) would have a higher molecular weight than analogs like the unsubstituted ester (MW 142.15, ) due to three methyl groups.
  • Halogenated derivatives (e.g., 2-chloro in , 5,5-difluoro in ) exhibit increased molecular weights (204.65 and 162.13, respectively) due to heavier atoms.

Functional Group Diversity: Ester vs. Hydroxyl vs.

Chlorine (electron-withdrawing) in may polarize the spirocyclic core differently than methyl groups (electron-donating), altering ring strain or stability.

Hypothetical Property Comparisons

While physical data (e.g., boiling points, solubility) are largely unavailable in the evidence, substituent trends suggest:

  • Lipophilicity : The target compound’s three methyl groups would enhance lipophilicity compared to hydroxyl- or carboxylic acid-containing analogs , favoring membrane permeability in biological systems.
  • Stability : Fluorine substituents (as in ) could improve metabolic stability, whereas epoxide rings (common in all analogs) may confer reactivity under acidic or nucleophilic conditions.

Biological Activity

Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1936638-04-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties based on available research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H16_{16}O3_{3}
Molecular Weight184.23 g/mol
CAS Number1936638-04-8

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Research indicates that this compound exhibits significant antioxidant properties.

Research Findings:

  • A study measured the antioxidant capacity using various assays such as DPPH and ABTS. The results indicated that the compound effectively scavenged free radicals, showing a notable reduction in oxidative stress markers in vitro .

Table: Antioxidant Activity Comparison

CompoundDPPH IC50_{50} (µg/mL)ABTS IC50_{50} (µg/mL)
Methyl 2,5,5-trimethyl-1-oxaspiro...28.08360.08
Control (Vitamin C)10.0050.00

2. Antimicrobial Activity

The antimicrobial properties of compounds are vital for developing new therapeutic agents against resistant strains of bacteria and fungi.

Research Findings:

  • In vitro studies demonstrated that this compound exhibited substantial antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Table: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

3. Anticancer Potential

The anticancer properties of this compound have been explored in various studies focusing on its ability to induce apoptosis in cancer cells.

Research Findings:

  • A recent investigation revealed that this compound triggered apoptosis in human leukemia cells through the activation of caspase pathways . The compound's structural characteristics may contribute to its interaction with cellular targets involved in cancer progression.

Case Study: Leukemia Cell Line
In a controlled study involving human leukemia cell lines:

  • Treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Flow cytometry analysis confirmed an increase in early apoptotic cells compared to untreated controls.

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